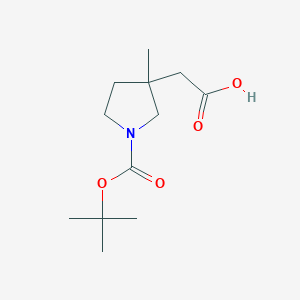

2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid

説明

2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group, a methyl substituent at the 3-position of the pyrrolidine ring, and an acetic acid moiety. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization . The 3-methyl substituent introduces steric hindrance, which may influence reactivity, solubility, and conformational flexibility.

Structure

3D Structure

特性

IUPAC Name |

2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-5-12(4,8-13)7-9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNKNUXIJKUGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemistry: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The compound exerts its effects through interactions with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The pyrrolidinyl ring and acetic acid moiety can interact with biological targets, influencing various biochemical processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid with analogous compounds, highlighting structural differences, physicochemical properties, and functional roles:

Key Observations:

Ring Size and Conformation :

- Pyrrolidine (5-membered) : Balances flexibility and rigidity, ideal for mimicking peptide backbones .

- Azetidine (4-membered) : Higher ring strain enhances reactivity but reduces stability .

- Piperidine (6-membered) : Greater conformational flexibility, often used in CNS-targeting drugs .

Methoxy or methylamino groups (e.g., CAS 1445951-15-4, 1353957-84-2) alter electronic properties, influencing solubility and intermolecular interactions .

Synthetic Utility :

- Boc-protected pyrrolidines are favored in peptide synthesis, while azetidines are emerging in fragment-based drug design for their rigid scaffolds .

- Piperidine derivatives (e.g., CAS 74494-52-3) are prevalent in alkaloid-inspired therapeutics due to their natural product-like structures .

Stability and Deprotection :

- All Boc-protected compounds are acid-labile, but electron-withdrawing groups (e.g., methyl in the target compound) may slow deprotection rates compared to unsubstituted analogs .

生物活性

2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid, also known by its CAS number 1353945-75-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for 2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid is , with a molecular weight of 286.37 g/mol. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety, which contributes to its unique biological properties.

Research indicates that compounds similar to 2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid may exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : Some studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : The structure allows for interaction with various receptors, which may alter signaling pathways associated with pain and inflammation.

- Radical Scavenging : The compound may act as a radical scavenger, providing protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound or its analogs:

- Anti-inflammatory Activity : A study demonstrated that related compounds exhibited significant anti-inflammatory effects in vivo, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Research has indicated that derivatives of pyrrolidine-based compounds show promise in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.

Data Table: Summary of Biological Activities

Safety Profile and Toxicology

While the biological activities are promising, it is crucial to consider the safety profile:

- Irritation Potential : The compound has been noted to cause skin irritation and serious eye irritation in certain concentrations, highlighting the need for careful handling in laboratory settings .

- Toxicological Studies : Further studies are required to fully understand the toxicological implications and safe dosage ranges for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid, and what reaction conditions optimize yield?

- Methodological Answer : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Suzuki-Miyaura) and tert-butoxycarbonyl (Boc) protection is common. For example, a two-step procedure using palladium diacetate and tert-butyl XPhos ligand under inert atmosphere at 40–100°C achieves intermediates, followed by Boc deprotection under acidic conditions (e.g., HCl at 93–96°C) . Optimize yields by controlling reaction time (5.5–17 hours) and solvent selection (e.g., tert-butanol for step 1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with >98% purity thresholds . Confirm stereochemistry via nuclear magnetic resonance (NMR): analyze splitting patterns for methyl and pyrrolidine protons. For chiral centers, compare experimental optical rotation with literature values . Mass spectrometry (MS) validates molecular weight (e.g., 319.4 g/mol for related Boc-protected analogs) .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group . Avoid prolonged exposure to moisture or acidic/basic conditions. Solubility in dimethyl sulfoxide (DMSO) facilitates aliquot preparation for assays . Always use gloves and eye protection due to respiratory and ocular irritation risks .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for stereoisomers?

- Methodological Answer : For epimeric mixtures, employ chiral chromatography (e.g., Chiralpak® columns) with hexane/isopropanol gradients to separate co-eluting stereoisomers . Dynamic NMR at variable temperatures can reveal conformational exchange in pyrrolidine rings. Compare experimental data with density functional theory (DFT)-calculated chemical shifts to assign configurations .

Q. How does the tert-butoxycarbonyl group influence the compound’s reactivity in nucleophilic environments?

- Methodological Answer : The Boc group acts as a steric shield, reducing undesired nucleophilic attack on the pyrrolidine nitrogen. However, under acidic conditions (e.g., trifluoroacetic acid), Boc deprotection generates a reactive amine intermediate. Kinetic studies using pH-controlled hydrolysis (monitored by LC-MS) reveal half-life dependencies on solvent polarity .

Q. What methodologies assess the compound’s environmental impact and biodegradation pathways?

- Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous media, monitoring parent compound degradation via LC-MS/MS. For ecotoxicity, use Daphnia magna acute toxicity assays (EC50 determination) . Surface adsorption studies (e.g., on silica or indoor materials) evaluate environmental persistence using microspectroscopic imaging .

Safety and Risk Management

Q. How should researchers mitigate risks associated with incomplete toxicity data?

- Methodological Answer : Assume worst-case scenarios: use fume hoods for handling powders to minimize inhalation . Implement tiered risk assessment: (1) in vitro cytotoxicity assays (e.g., HepG2 cells), (2) zebrafish embryo toxicity testing (ZFET) for developmental effects . Document all exposures and consult occupational health guidelines .

Q. What protocols ensure safe scale-up from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。